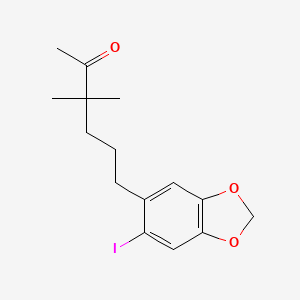![molecular formula C16H17ClN2O B14517349 Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- CAS No. 62755-66-2](/img/structure/B14517349.png)
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-(4-chlorophenoxy)phenyl group, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings. Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine. These processes yield piperazine as a co-product, which is then separated from the product stream containing other related chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential therapeutic uses.
Industry: It is used in the manufacture of plastics, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, the compound may interact with other molecular pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylpiperazine: A simple piperazine derivative with a phenyl group.
1-(4-Chlorophenyl)piperazine: A structural analog with a 4-chlorophenyl group.
Norchlorcyclizine: A compound with a similar piperazine structure but different substituents .
Uniqueness
Piperazine, 1-[4-(4-chlorophenoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-(4-chlorophenoxy)phenyl group enhances its potential interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
62755-66-2 |
|---|---|
Molekularformel |
C16H17ClN2O |
Molekulargewicht |
288.77 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenoxy)phenyl]piperazine |
InChI |
InChI=1S/C16H17ClN2O/c17-13-1-5-15(6-2-13)20-16-7-3-14(4-8-16)19-11-9-18-10-12-19/h1-8,18H,9-12H2 |
InChI-Schlüssel |
NQDDRZNHPHUEHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




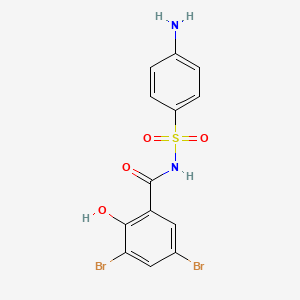
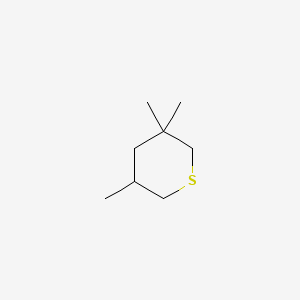
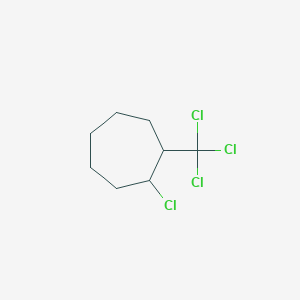
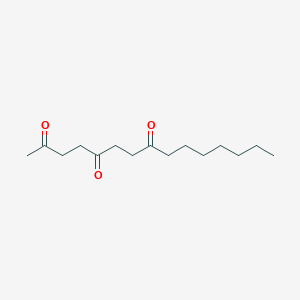
![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
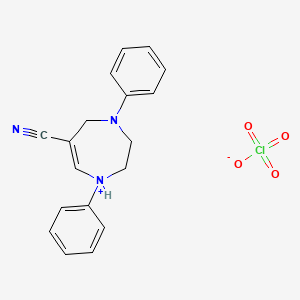
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)


